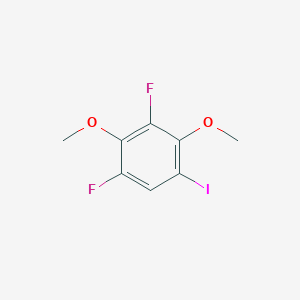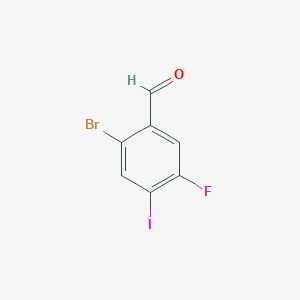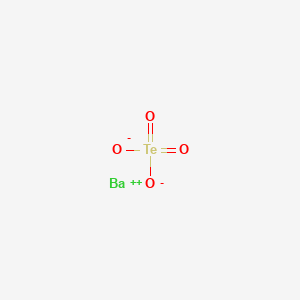
Barium tellurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium tellurate is an inorganic compound with the chemical formula BaTeO4 It is a tellurate salt where barium is the cation and tellurate is the anion
Preparation Methods
Synthetic Routes and Reaction Conditions
Barium tellurate can be synthesized through a solid-state reaction involving barium oxide (BaO) and tellurium dioxide (TeO2). The reaction typically requires heating the reactants in an inert atmosphere to prevent oxidation. The reaction can be represented as:
BaO+TeO2→BaTeO4
The reaction is carried out at elevated temperatures, usually around 500-850°C, depending on the desired phase and purity of the product .
Industrial Production Methods
Industrial production of this compound involves similar solid-state reactions but on a larger scale. The reactants are mixed and heated in large furnaces under controlled atmospheres to ensure consistent quality and yield. The process may also involve additional steps such as milling and sieving to obtain the desired particle size and purity.
Chemical Reactions Analysis
Types of Reactions
Barium tellurate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: this compound can participate in substitution reactions where the tellurate ion is replaced by other anions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids and bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and atmospheres to ensure the desired products are formed.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce higher oxidation state tellurium compounds, while reduction reactions may yield lower oxidation state tellurium compounds.
Scientific Research Applications
Barium tellurate has several scientific research applications, including:
Materials Science: It is used in the development of advanced materials with unique electrical and optical properties.
Optical Devices: It is used in the production of optical fibers and lasers, particularly in the mid-infrared region.
Medical Applications: Research is ongoing into the potential use of this compound in medical imaging and therapy due to its unique properties.
Mechanism of Action
The mechanism of action of barium tellurate in its various applications involves its interaction with other materials at the molecular level. For example, in optical devices, this compound’s unique refractive index and dielectric properties enable it to manipulate light in specific ways. In electronic applications, its dielectric properties allow it to store and release electrical energy efficiently .
Comparison with Similar Compounds
Similar Compounds
Barium tellurite (BaTeO3): Similar to barium tellurate but with a different oxidation state of tellurium.
Barium telluride (BaTe): A compound where tellurium is in a lower oxidation state compared to this compound.
Strontium tellurate (SrTeO4): Similar to this compound but with strontium as the cation instead of barium.
Uniqueness
This compound is unique due to its specific combination of barium and tellurate ions, which gives it distinct electrical, optical, and dielectric properties. These properties make it particularly useful in applications requiring high thermal stability and specific refractive indices .
Properties
CAS No. |
14899-38-8 |
|---|---|
Molecular Formula |
BaO4Te |
Molecular Weight |
328.9 g/mol |
IUPAC Name |
barium(2+);tellurate |
InChI |
InChI=1S/Ba.H2O4Te/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 |
InChI Key |
MADYYGTXXCOMRD-UHFFFAOYSA-L |
Canonical SMILES |
[O-][Te](=O)(=O)[O-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


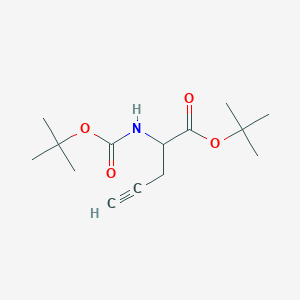
![12-hydroxy-3,8-dimethyl-1,10-bis(4-naphthalen-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12840239.png)
![3'-Acetyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12840247.png)
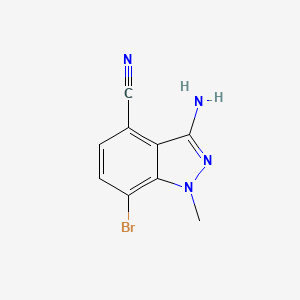
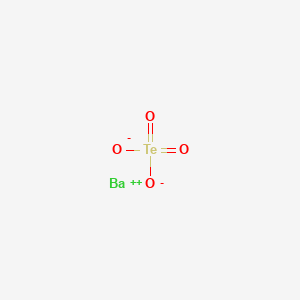
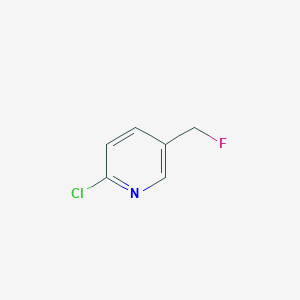
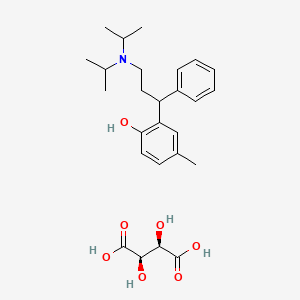
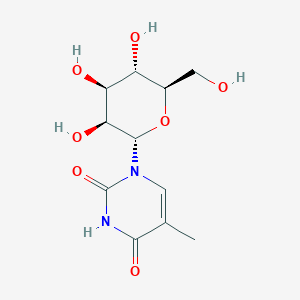
![7-Iodo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B12840287.png)
![1-(1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethan-1-one](/img/structure/B12840289.png)
